2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-chlorophenyl substituent on the pyrazole ring and a 4-nitrophenyl group on the thioacetamide moiety. Its molecular formula is C₂₀H₁₃ClN₆O₂S, with a molecular weight of 431.9 g/mol . Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O3S/c20-12-2-1-3-15(8-12)25-18-16(9-23-25)19(22-11-21-18)30-10-17(27)24-13-4-6-14(7-5-13)26(28)29/h1-9,11H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRYGTFCAZIXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This step often starts with the condensation of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate then reacts with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. Subsequent cyclization with formamide or a similar reagent forms the pyrazolo[3,4-d]pyrimidine core.
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Thioether Formation: : The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol, such as 4-nitrothiophenol, under basic conditions to form the thioether linkage.
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Acetamide Formation: : Finally, the thioether intermediate is acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Reduction: : The nitro group in the compound can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on compounds related to "2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide":
General Information on Pyrazolo[3,4-d]pyrimidine Derivatives
- Core Structure: Pyrazolo[3,4-d]pyrimidine is a pyrimidine scaffold that is seen as a key structure in the development of various small molecules .
- Diverse Applications: Pyrazolo[3,4-d]pyrimidine derivatives have a wide range of applications, particularly in medicinal chemistry .
Specific Applications and Research Areas
- Kinase Inhibitors:
- Pyrazolo[3,4-d]pyrimidine derivatives are explored as kinase inhibitors .
- They show potential as inhibitors of epidermal growth factor receptor (EGFR) . Some derivatives have demonstrated noticeable activity against mutant EGFR (EGFR T790M) .
- Some pyrazolo[3,4-d]pyrimidine derivatives are potent and selective inhibitors of Aurora kinases A, B, and C .
- Anticancer Agents:
- CDK2 inhibition is a target for cancer treatment, and pyrazolo[3,4-d]pyrimidine derivatives are being investigated as CDK2 inhibitors .
- These derivatives have shown the ability to significantly inhibit the growth of examined cell lines .
- Several 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to act as EGFR inhibitors, showing in vitro anti-proliferative activities against A549 and HCT-116 cancer cells .
- Neuroprotection:
- While not directly a pyrazolo[3,4-d]pyrimidine derivative, Kynurenic acid (KYNA), a metabolite in the tryptophan–kynurenine pathway, exhibits neuroprotective effects through NMDA receptor antagonism . It reduces excitotoxicity linked to excessive glutamate signaling, which is implicated in neurodegenerative diseases .
BAY 73-6691
- BAY 73-6691 is a pyrazolopyrimidine derivative .
- Its chemical names include 1-(2-Chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one .
Considerations
Mechanism of Action
The mechanism of action of 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved often include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-chlorophenyl and 4-nitrophenyl groups enhance electrophilicity compared to analogs with electron-donating groups (e.g., methoxy in ). This may improve DNA or enzyme binding in antitumor applications .
- Thioacetamide Modifications: Substitution of the acetamide’s aryl group (e.g., 4-nitrophenyl vs. 4-trifluoromethoxyphenyl in ) alters solubility and metabolic stability.
Pharmacological Activity Comparison
Antitumor Activity
- Target Compound : While direct data are unavailable, structurally related pyrazolo[3,4-d]pyrimidines with thioether linkages, such as (3,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio derivatives , exhibit significant antitumor activity against multiple cancer cell lines (IC₅₀ < 10 µM) . The nitro group may enhance DNA intercalation or kinase inhibition.
Anti-Inflammatory and Analgesic Activity
- Target Compound : The 4-nitrophenyl group is structurally similar to selective COX-2 inhibitors (e.g., celecoxib). However, its activity remains uncharacterized.
- Analog 3j : Shows potent COX-2 inhibition (IC₅₀ ~0.8 µM) and gastrointestinal safety compared to diclofenac .
Antimicrobial Activity
- Benzothiazole-Containing Analogs (e.g., 3a, 3d): Demonstrate activity against P. aeruginosa and C. albicans, attributed to the benzothiazole moiety’s membrane-disrupting properties .
Comparison with Analogues :
- : Uses formamide reflux for cyclization, yielding 4-aminopyrazolo[3,4-d]pyrimidines. The target compound replaces the amine with a thioacetamide group.
- : Employs similar thioether coupling but starts with 3-chlorophenyl-substituted pyrazole.
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a derivative of pyrazolo[3,4-d]pyrimidine, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and anti-inflammatory agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide group. Its chemical formula is C18H16ClN5O2S. The presence of the 3-chlorophenyl and 4-nitrophenyl groups contributes to its pharmacological properties.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often function as kinase inhibitors . They primarily inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have shown that derivatives can effectively inhibit CDK2, leading to reduced proliferation of cancer cells .
Anticancer Activity
A series of studies have evaluated the anticancer potential of similar pyrazolo derivatives. For instance:
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The IC50 values ranged from 0.067 µM to 42.30 µM depending on the specific derivative and cell line tested .
- Table 1 summarizes the cytotoxic effects of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | CDK2 inhibition |
| Compound B | HepG2 | 26 | Apoptosis induction |
| Compound C | HCT116 | 0.067 | CDK2 inhibition |
| Compound D | NCI-H460 | 0.30 | VEGF inhibition |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo derivatives have shown promise as anti-inflammatory agents. The inhibition of specific kinases involved in inflammatory pathways suggests that compounds like this compound could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies highlight the efficacy of pyrazolo derivatives:
- Study on MCF7 Cells : A derivative exhibited significant growth inhibition with an IC50 of 3.79 µM, suggesting effective targeting of proliferative pathways in breast cancer cells .
- HepG2 Cell Study : Another compound demonstrated notable cytotoxicity with an IC50 of 26 µM, indicating potential for liver cancer treatment .
- NCI-H460 Cells : A compound showed IC50 values as low as 0.30 nM for inhibiting VEGF-induced proliferation, highlighting its potential in targeting angiogenesis in tumors .
Q & A
Q. What are the key synthetic challenges in preparing 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide?
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core, followed by introducing the 3-chlorophenyl and 4-nitrophenyl substituents. Key challenges include:
- Regioselectivity : Ensuring proper substitution at the pyrazolo[3,4-d]pyrimidine nitrogen positions (e.g., avoiding competing reactions at N1 vs. N2) .
- Thioacetamide coupling : Optimizing the reaction of thiol-containing intermediates with chloroacetamide derivatives, which requires precise pH control and catalysts like triethylamine or DCC .
- Purification : Removing by-products from multi-step reactions, often necessitating column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., distinguishing aromatic protons on the 3-chlorophenyl and 4-nitrophenyl groups) and confirms the thioether linkage .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the nitro group (–NO₂), which can affect ionization .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch in acetamide at ~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data in kinase inhibition assays for this compound?
Discrepancies in IC₅₀ values may arise from:
- Assay conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) or buffer pH can alter binding kinetics .
- Structural analogs : Compare with derivatives like 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-trifluoromethylphenyl)acetamide, where fluorine substitution enhances selectivity for tyrosine kinases .
Methodological solution : - Perform dose-response curves under standardized ATP concentrations.
- Use X-ray crystallography to confirm binding modes to kinases like EGFR or VEGFR .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Structural modifications : Replace the nitro group (–NO₂) with a methoxy (–OCH₃) or trifluoromethyl (–CF₃) group to reduce susceptibility to hepatic CYP450 oxidation .
- Prodrug approaches : Mask the acetamide moiety with a hydrolyzable ester to enhance oral bioavailability .
- In vitro assays : Use human liver microsomes (HLMs) to quantify degradation rates and identify metabolic hotspots .
Q. How does the electronic nature of substituents affect the compound’s reactivity in nucleophilic substitution reactions?
- Electron-withdrawing groups (e.g., –NO₂ on the 4-nitrophenyl ring) activate the thioether sulfur for nucleophilic attack, enabling reactions with amines or alcohols .
- Steric effects : The 3-chlorophenyl group may hinder access to the pyrazolo[3,4-d]pyrimidine core, requiring bulky catalysts (e.g., Pd(OAc)₂/PPh₃) for Suzuki couplings .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial activity: How to validate results?
Q. Discrepancies in solubility profiles across studies
- pH-dependent solubility : The acetamide’s solubility increases in alkaline conditions (pH > 8) due to deprotonation of the thioether group .
- Co-solvent use : Studies using DMSO vs. PEG-400 may report conflicting solubility; validate with equilibrium solubility assays in biorelevant media (e.g., FaSSIF) .
Experimental Design Recommendations
Q. In vitro cytotoxicity screening
- Cell lines : Use panels including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) to assess selectivity .
- Controls : Include staurosporine (apoptosis inducer) and cisplatin (DNA crosslinker) for mechanism comparison .
Q. Computational modeling for target identification
- Molecular docking : Use AutoDock Vina to predict binding to kinase ATP pockets (e.g., PDB IDs: 1M17 for EGFR, 2OH4 for VEGFR2) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the 3-chlorophenyl moiety in hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
